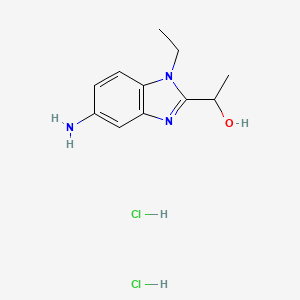
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate
Vue d'ensemble
Description
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is a chemical compound that features a cyclopentyl group, a tetrahydrofuran ring, and an amine group, combined with oxalic acid to form an oxalate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the hydrogenation of furfural or furfuryl alcohol.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.
Formation of the Amine Group: The amine group can be introduced through reductive amination or other amination techniques.
Formation of the Oxalate Salt: The final step involves reacting the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring and the amine group.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products:
Oxidation: Products may include oxidized derivatives of the tetrahydrofuran ring and the amine group.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products may include substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, particularly as an amine-based drug candidate.
Industry: It may have applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring and the amine group could play key roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclopentylamine: Shares the cyclopentyl and amine groups but lacks the tetrahydrofuran ring.
Tetrahydrofuran: Shares the tetrahydrofuran ring but lacks the cyclopentyl and amine groups.
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine: Similar structure but without the oxalate salt.
Uniqueness: Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is unique due to the combination of the cyclopentyl group, tetrahydrofuran ring, and amine group, along with the oxalate salt. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
oxalic acid;N-(oxolan-2-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.C2H2O4/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXWLJFWZDDFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2CCCO2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B1389089.png)
![N-[2-(4-Isopropylphenoxy)propyl]aniline](/img/structure/B1389092.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline](/img/structure/B1389093.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)



![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)
